Cas no 106023-87-4 (4-phenylpyridine-2,6-dicarbonitrile)
4-phenylpyridine-2,6-dicarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-phenylpyridine-2,6-dicarbonitrile
- DTXSID30611320
- 106023-87-4
- SCHEMBL8547523
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- Inchi: 1S/C13H7N3/c14-8-12-6-11(7-13(9-15)16-12)10-4-2-1-3-5-10/h1-7H
- InChI Key: OAYOQSZHLOLFEE-UHFFFAOYSA-N
- SMILES: N1C(C#N)=CC(=CC=1C#N)C1C=CC=CC=1
Computed Properties
- Exact Mass: 637.38971
- Monoisotopic Mass: 205.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 60.5Ų
Experimental Properties
- PSA: 91.01
4-phenylpyridine-2,6-dicarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1110652-1g |
4-Phenylpyridine-2,6-dicarbonitrile |
106023-87-4 | 95% | 1g |
$625 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1110652-1g |
4-Phenylpyridine-2,6-dicarbonitrile |
106023-87-4 | 95% | 1g |
$625 | 2025-02-25 |
4-phenylpyridine-2,6-dicarbonitrile Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 4-phenylpyridine-2,6-dicarbonitrile
Recent Advances in the Study of 4-Phenylpyridine-2,6-dicarbonitrile (CAS: 106023-87-4) in Chemical Biology and Pharmaceutical Research
4-Phenylpyridine-2,6-dicarbonitrile (CAS: 106023-87-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a phenyl group attached to a pyridine ring with two cyano substituents, has been investigated for its role in modulating biological pathways and its utility in drug discovery. Recent studies have explored its synthesis, mechanistic insights, and applications in targeting specific enzymes and receptors, making it a promising candidate for further development.
One of the key areas of focus has been the synthesis and optimization of 4-phenylpyridine-2,6-dicarbonitrile derivatives to enhance their bioactivity and selectivity. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to achieve high yields and purity. These advancements have facilitated the production of novel analogs with improved pharmacological profiles, paving the way for their evaluation in preclinical models.
In terms of biological activity, recent findings highlight the compound's potential as an inhibitor of protein kinases and other enzymes involved in inflammatory and oncogenic pathways. For instance, studies have demonstrated that 4-phenylpyridine-2,6-dicarbonitrile derivatives exhibit potent inhibitory effects on specific kinases, such as JAK2 and EGFR, which are critical targets in cancer therapy. Mechanistic studies using X-ray crystallography and molecular docking have provided insights into the binding modes and interactions of these compounds with their target proteins, offering a foundation for structure-activity relationship (SAR) optimization.
Moreover, the compound's role in modulating oxidative stress and inflammation has been explored in the context of neurodegenerative diseases. Preclinical studies have shown that certain derivatives of 4-phenylpyridine-2,6-dicarbonitrile can attenuate neuroinflammation and reduce oxidative damage in cellular and animal models, suggesting their potential as neuroprotective agents. These findings are particularly relevant for diseases such as Alzheimer's and Parkinson's, where oxidative stress and inflammation play a central role in pathogenesis.
Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further medicinal chemistry optimization and in vivo studies. Collaborative efforts between academia and industry will be crucial to advancing these compounds through the drug development pipeline.
In conclusion, 4-phenylpyridine-2,6-dicarbonitrile (CAS: 106023-87-4) represents a versatile scaffold with significant potential in drug discovery and chemical biology. Ongoing research aims to refine its properties and expand its therapeutic applications, underscoring the importance of continued investment in this area. Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic profile, and evaluating its efficacy in clinical settings.
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